molecular formula C24H30Cl2N2O3 B14119522 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride

Cat. No.: B14119522
M. Wt: 465.4 g/mol
InChI Key: VQMFEXCBAXFHDJ-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Attachment of the Naphthalene Group: The naphthalene group is introduced through a nucleophilic substitution reaction using naphthol and an appropriate leaving group.

    Formation of the Final Compound: The final compound is obtained by reacting the intermediate with 3-chloropropanol under basic conditions, followed by purification and conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The naphthalene ring can be reduced to form a dihydronaphthalene derivative.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol.

    Reduction: Formation of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(dihydronaphthalen-1-yloxy)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in inflammatory pathways.

    Altering Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol
  • 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(dihydronaphthalen-1-yloxy)propan-2-ol
  • 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)butan-2-ol

Uniqueness

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxyphenyl and naphthalenyloxy moieties contribute to its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H30Cl2N2O3

Molecular Weight

465.4 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride

InChI

InChI=1S/C24H28N2O3.2ClH/c1-28-22-11-9-20(10-12-22)26-15-13-25(14-16-26)17-21(27)18-29-24-8-4-6-19-5-2-3-7-23(19)24;;/h2-12,21,27H,13-18H2,1H3;2*1H

InChI Key

VQMFEXCBAXFHDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl

Origin of Product

United States

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